Cas no 2138161-99-4 (propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine)
propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine Chemical and Physical Properties
Names and Identifiers
-
- EN300-842679
- 2138161-99-4
- propyl({[3-(1H-1,2,4-triazol-3-yl)phenyl]methyl})amine
- propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine
-
- Inchi: 1S/C12H16N4/c1-2-6-13-8-10-4-3-5-11(7-10)12-14-9-15-16-12/h3-5,7,9,13H,2,6,8H2,1H3,(H,14,15,16)
- InChI Key: WFFFUNSUECGYDK-UHFFFAOYSA-N
- SMILES: N(CCC)CC1C=CC=C(C2=NC=NN2)C=1
Computed Properties
- Exact Mass: 216.137496527g/mol
- Monoisotopic Mass: 216.137496527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 53.6Ų
propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-842679-0.05g |
propyl({[3-(1H-1,2,4-triazol-3-yl)phenyl]methyl})amine |
2138161-99-4 | 95.0% | 0.05g |
$1008.0 | 2025-02-21 | |
| Enamine | EN300-842679-0.1g |
propyl({[3-(1H-1,2,4-triazol-3-yl)phenyl]methyl})amine |
2138161-99-4 | 95.0% | 0.1g |
$1056.0 | 2025-02-21 | |
| Enamine | EN300-842679-0.25g |
propyl({[3-(1H-1,2,4-triazol-3-yl)phenyl]methyl})amine |
2138161-99-4 | 95.0% | 0.25g |
$1104.0 | 2025-02-21 | |
| Enamine | EN300-842679-0.5g |
propyl({[3-(1H-1,2,4-triazol-3-yl)phenyl]methyl})amine |
2138161-99-4 | 95.0% | 0.5g |
$1152.0 | 2025-02-21 | |
| Enamine | EN300-842679-1.0g |
propyl({[3-(1H-1,2,4-triazol-3-yl)phenyl]methyl})amine |
2138161-99-4 | 95.0% | 1.0g |
$1200.0 | 2025-02-21 | |
| Enamine | EN300-842679-2.5g |
propyl({[3-(1H-1,2,4-triazol-3-yl)phenyl]methyl})amine |
2138161-99-4 | 95.0% | 2.5g |
$2351.0 | 2025-02-21 | |
| Enamine | EN300-842679-5.0g |
propyl({[3-(1H-1,2,4-triazol-3-yl)phenyl]methyl})amine |
2138161-99-4 | 95.0% | 5.0g |
$3479.0 | 2025-02-21 | |
| Enamine | EN300-842679-10.0g |
propyl({[3-(1H-1,2,4-triazol-3-yl)phenyl]methyl})amine |
2138161-99-4 | 95.0% | 10.0g |
$5159.0 | 2025-02-21 | |
| Enamine | EN300-842679-1g |
propyl({[3-(1H-1,2,4-triazol-3-yl)phenyl]methyl})amine |
2138161-99-4 | 1g |
$1200.0 | 2023-09-02 | ||
| Enamine | EN300-842679-5g |
propyl({[3-(1H-1,2,4-triazol-3-yl)phenyl]methyl})amine |
2138161-99-4 | 5g |
$3479.0 | 2023-09-02 |
propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine
Research Briefing on Propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine (CAS: 2138161-99-4): Recent Advances and Applications
Propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine (CAS: 2138161-99-4) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique triazole-phenylmethylamine structure, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and neurological disorder treatments. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
The synthesis of propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine involves a multi-step process that includes the functionalization of the phenyl ring with a triazole moiety followed by the introduction of the propylamine side chain. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further research and development. Computational modeling and structure-activity relationship (SAR) studies have also provided insights into the molecular interactions that underlie its biological activity.
In antimicrobial research, propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine has demonstrated potent activity against a range of bacterial and fungal pathogens. Its mechanism of action appears to involve the inhibition of key enzymatic pathways essential for microbial survival. For instance, studies have shown that this compound can effectively target the fungal ergosterol biosynthesis pathway, leading to cell membrane disruption and subsequent cell death. These findings highlight its potential as a lead compound for the development of new antifungal agents.
In the context of cancer therapy, preliminary in vitro and in vivo studies have revealed that propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine exhibits cytotoxic effects against several cancer cell lines, including those resistant to conventional chemotherapy. The compound's ability to induce apoptosis and inhibit cell proliferation has been attributed to its interaction with specific molecular targets, such as kinases and DNA repair enzymes. Ongoing research aims to further elucidate these mechanisms and evaluate the compound's efficacy in combination with existing anticancer drugs.
Neurological applications of propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine are also being explored, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been demonstrated in preclinical models. These findings suggest its potential as a neuroprotective agent, although further studies are needed to assess its safety and efficacy in humans.
Despite its promising therapeutic potential, challenges remain in the development of propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine as a clinical candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine (CAS: 2138161-99-4) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications make it a valuable subject of ongoing investigation. Future research should focus on optimizing its pharmacological properties, understanding its mechanisms of action, and evaluating its clinical potential. The continued exploration of this compound may lead to the development of novel treatments for a range of diseases, addressing unmet medical needs and improving patient outcomes.
2138161-99-4 (propyl({3-(1H-1,2,4-triazol-3-yl)phenylmethyl})amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)